molecular formula C7H8ClNO2 B1402918 (6-Chloro-4-methoxypyridin-3-yl)methanol CAS No. 1263059-66-0

(6-Chloro-4-methoxypyridin-3-yl)methanol

Cat. No. B1402918
M. Wt: 173.6 g/mol
InChI Key: STELNDMAIYYQSV-UHFFFAOYSA-N
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Description

“(6-Chloro-4-methoxypyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1263059-66-0 . It has a molecular weight of 173.6 . The IUPAC name for this compound is (6-chloro-4-methoxy-3-pyridinyl)methanol .


Molecular Structure Analysis

The InChI code for “(6-Chloro-4-methoxypyridin-3-yl)methanol” is 1S/C7H8ClNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-3,10H,4H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“(6-Chloro-4-methoxypyridin-3-yl)methanol” is a solid at room temperature .

Scientific Research Applications

Hydrogen Bonding and Protonation Sites

A study by Böck et al. (2021) on the synthesis and structural characterization of compounds similar to (6-Chloro-4-methoxypyridin-3-yl)methanol showed different protonation sites and distinct intermolecular hydrogen bonding patterns. This research contributes to understanding the molecular conformations and interactions in such compounds, potentially guiding their use in specific scientific applications where hydrogen bonding is crucial (Böck et al., 2021).

Photoreactions and Synthesis of Pentacyclic Compounds

Dalal et al. (2017) explored the photo-reorganization of compounds closely related to (6-Chloro-4-methoxypyridin-3-yl)methanol. Their study led to the synthesis of angular pentacyclic compounds and rearranged chromenones, indicating potential applications in creating complex organic structures using light-induced reactions (Dalal et al., 2017).

Spectroscopic Properties and Molecular Geometry

Research by Chamundeeswari et al. (2013) on 3-chloro-6-methoxypyridazine, which shares a similar structure with the compound of interest, focused on its spectroscopic properties. Their findings on molecular geometry and vibrational frequencies can be applied to understand similar compounds' physical and chemical properties (Chamundeeswari et al., 2013).

Photoreactions Under Oxygen Influence

A study by Ohkoshi et al. (1992) investigated the photoreactions of related pyridinium compounds in methanol under different oxygen conditions. This research could be significant in understanding how oxygen levels influence the reactivity and transformation of pyridinium-based molecules (Ohkoshi et al., 1992).

Ligand Exchange Reactions

Klausmeyer et al. (2003) demonstrated ligand substitution reactions in a tungsten compound using alcohols, including methanol. Their findings might offer insights into ligand exchange mechanisms in similar chemical structures, providing a pathway for synthesizing new compounds (Klausmeyer et al., 2003).

Synthesis of Agrochemicals and Medicinal Compounds

Ghelfi et al. (2003) researched the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones. This process, involving alkaline methoxide in methanol, could be relevant for creating useful adducts for agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Safety And Hazards

This compound is classified as dangerous, with hazard statements H301, H311, H331 . The precautionary statements include P233, P261, P264, P270, P271, P280, P302, P304, P310, P330, P340, P352, P361, P403, P405 .

properties

IUPAC Name

(6-chloro-4-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STELNDMAIYYQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-4-methoxypyridin-3-yl)methanol

CAS RN

1263059-66-0
Record name 6-Chloro-4-methoxypyridin-3-yl methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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